2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Acetic Acid Derivative: The protected amino compound is then reacted with 4-methylphenylacetic acid under conditions that facilitate the formation of the desired product. This often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC and NHS are frequently employed as coupling reagents.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amino compound.
Coupling: The primary product is a peptide bond formed between the amino acid and another amino acid or peptide.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical products.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites. The protected amino group can then be deprotected under basic conditions to yield the free amino compound, which can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp(OAll)-OH: An Fmoc-protected aspartic acid derivative.
Fmoc-Orn(Boc)-OH: An Fmoc-protected ornithine derivative.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid is unique due to its specific structure, which includes a 4-methylphenyl group. This structural feature can influence the compound’s reactivity and the properties of the peptides synthesized using it.
Properties
Molecular Formula |
C25H23NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C25H23NO4/c1-16-11-13-17(14-12-16)23(24(27)28)26(2)25(29)30-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,15H2,1-2H3,(H,27,28) |
InChI Key |
MXJXUUOUDGOCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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